REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])(C)C)=[O:9])[CH2:4][CH2:3]1.[CH:15]1[CH:20]=[CH:19]N=[CH:17][CH:16]=1.[FH:21].C(OC(ON1C(=O)CC[C:34]1=[O:39])=O)C1C=CC=CC=1>C(Cl)Cl>[F:21][C:2]1([CH2:34][OH:39])[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][C:14]2[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=2)=[O:9])[CH2:6][CH2:7]1 |f:1.2|
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Name
|
|
Quantity
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7 g
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Type
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reactant
|
Smiles
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O=C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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11.6 mL
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Type
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reactant
|
Smiles
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C1=CC=NC=C1.F
|
Name
|
|
Quantity
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14 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
8.2 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 10 min at −10° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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warmed to RT
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Type
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STIRRING
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Details
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After stirring for 16 h
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Duration
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16 h
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Type
|
CUSTOM
|
Details
|
the reaction was quenched with aqueous NaCO3
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2
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Type
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CONCENTRATION
|
Details
|
The aquoues layer was concentrated to a white paste that
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 3 h
|
Duration
|
3 h
|
Type
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CUSTOM
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Details
|
The reaction mixture was partitioned between EtOAc and H2O
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel (10:1 to 1:1 hexanes:EtOAc)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |